N-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide
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Description
“N-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide” is a chemical compound that belongs to the 1,3,4-thiadiazole class of compounds . These compounds are known for their wide range of biological properties such as antimicrobial, fungicidal, and pharmaceutical applications . They are also known for their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are then prepared by reacting these hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and can lead to a wide range of products. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar 1,3,4-thiadiazole derivatives. For instance, one such derivative has a melting point of 169 – 170°C . Its IR spectrum shows peaks at 3322 (NH), 1578 (C=N), 1266, 1205 (C–S–C) cm –1 . Its 1H NMR and 13C NMR spectra also provide information about its hydrogen and carbon atoms .Mechanism of Action
Future Directions
The future directions for research on “N-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide” and similar compounds could involve further exploration of their biological properties. For instance, some 1,3,4-thiadiazole derivatives have shown promise as potential anticancer agents . Additionally, the synthesis of new series of 1,3,4-thiadiazole derivatives could be explored for their potential as antimicrobial agents .
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S2/c1-8-12-11(18-13-8)15-6-4-9(5-7-15)14-19(16,17)10-2-3-10/h9-10,14H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJQRJBQEILWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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